molecular formula C23H23N7O B560189 Unii-0C33ibk195 CAS No. 1476074-39-1

Unii-0C33ibk195

Cat. No. B560189
CAS RN: 1476074-39-1
M. Wt: 415.497
InChI Key: PEACIOGDEQRHFA-KIYKJNLWSA-N
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Description

“Unii-0C33ibk195” is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration). The code is non-proprietary, free, unique, unambiguous, and nonsemantic . The preferred substance name for “Unii-0C33ibk195” is VX-984 .


Molecular Structure Analysis

The molecular formula of VX-984 is C23H23N7O . The Unique Ingredient Identifier (UNII) is linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the FDA .

Scientific Research Applications

Inhibition of Non-Homologous End Joining (NHEJ)

VX-984 is a selective inhibitor of non-homologous end joining (NHEJ), a pathway that repairs DNA double-strand breaks (DSBs) . This inhibition results in a dose-dependent reduction in class switch recombination (CSR) efficiency .

Preferential Activity in Transformed Cells

Research suggests that VX-984 may have preferential activity in transformed cells . This means that the compound might be more effective in cells that have undergone changes leading to cancer or other diseases.

Enhancement of Homologous Recombination (HR)

When NHEJ is inhibited by VX-984, there is a dramatic dose-dependent increase in homologous recombination (HR), another pathway for repairing DSBs .

Increase in Microhomology-Mediated End Joining (mNHEJ)

In addition to enhancing HR, VX-984 also leads to a significant increase in microhomology-mediated end joining (mNHEJ), an alternative pathway for DSB repair .

Impact on DNA Damage Markers

Treatment with VX-984 affects the resolution of γ-H2AX foci, a marker of DNA damage, in malignant cells . This suggests that the compound could be used to monitor the effectiveness of cancer treatments.

Reduction of DNA-PK Substrate Phosphorylation

VX-984 further reduces radiation-induced phosphorylation of DNA-PK substrates . This could potentially enhance the effectiveness of radiation therapy in cancer treatment.

Potent Radiation Enhancement

VX-984 has been found to enhance the cytotoxicity of ionizing radiation (IR) in a panel of cancer cell lines, including non-small cell lung cancer (NSCLC) cells . This makes VX-984 a potent radiation-enhancing agent.

Potential Treatment for NSCLC

Given its radiation-enhancing effects and selective inhibition of DNA-PK, VX-984 could be a promising candidate for the treatment of NSCLC . In NSCLC patient-derived xenograft (PDX) models, the combination of VX-984 and IR led to durable complete responses .

properties

IUPAC Name

8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEACIOGDEQRHFA-KIYKJNLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide

CAS RN

1476074-39-1
Record name VX-984
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VX-984
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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